1-Phenyl-3-(4-pyridinyl)-1,3-propanedione
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Overview
Description
1-Phenyl-3-(4-pyridyl)-1,3-propandione is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a phenyl group and a pyridyl group attached to a propandione backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(4-pyridyl)-1,3-propandione typically involves the reaction of acetophenone with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(4-pyridyl)-1,3-propandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-Phenyl-3-(4-pyridyl)-1,3-propandione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-pyridyl)-1,3-propandione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-Phenyl-3-(3-pyridyl)-1,3-propandione
- 1-Phenyl-3-(2-pyridyl)-1,3-propandione
- 1-Phenyl-3-(4-pyridyl)-1,3-butanedione
Uniqueness: 1-Phenyl-3-(4-pyridyl)-1,3-propandione stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
6312-20-5 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO2/c16-13(11-4-2-1-3-5-11)10-14(17)12-6-8-15-9-7-12/h1-9H,10H2 |
InChI Key |
ALJURYJXCXVZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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